4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide
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Overview
Description
4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide is an organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzenesulfonamide with 3-oxo-1,3-dihydro-2-benzofuran-1-yl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Chemical Reactions Analysis
4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound has been investigated for its antimicrobial and anticancer properties.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide can be compared with other benzofuran derivatives, such as:
4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid: This compound has similar structural features but different functional groups, leading to distinct biological activities.
4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid: Another benzofuran derivative with unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H12N2O4S |
---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
4-[(3-oxo-1H-2-benzofuran-1-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O4S/c15-21(18,19)10-7-5-9(6-8-10)16-13-11-3-1-2-4-12(11)14(17)20-13/h1-8,13,16H,(H2,15,18,19) |
InChI Key |
OSJDTBQLGUPRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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